

An In-depth Technical Guide to (4-aminophenyl)(4-hydroxyphenyl)methanone

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Compound of Interest

Compound Name: 4-Amino-4'-hydroxybenzophenone

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and characterization of (4-aminophenyl)(4-hydroxyphenyl)methanone. The information is intended for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Chemical Structure and Properties

(4-aminophenyl)(4-hydroxyphenyl)methanone, a substituted benzophenone, possesses both an amine and a hydroxyl functional group on its respective phenyl rings. These groups significantly influence its chemical and physical properties.

Chemical Structure:

Caption: 2D Chemical Structure of (4-aminophenyl)(4-hydroxyphenyl)methanone.

Table 1: Chemical and Physical Properties

Property	Value	Source(s)
IUPAC Name	(4-aminophenyl)(4-hydroxyphenyl)methanone	-
Synonyms	4-Amino-4'-hydroxybenzophenone	[1][2]
CAS Number	14963-34-9	[1][2][3][4]
Molecular Formula	C ₁₃ H ₁₁ NO ₂	[3][4]
Molecular Weight	213.23 g/mol	[3][4]
Appearance	Solid (form not specified)	-
Melting Point	Not available	-
Boiling Point	Not available	-
Solubility	The presence of both a polar hydroxyl group and a basic amino group suggests potential solubility in polar organic solvents and acidic aqueous solutions. The solubility in water is expected to be low.[5]	-

Synthesis of (4-aminophenyl)(4-hydroxyphenyl)methanone

The synthesis of (4-aminophenyl)(4-hydroxyphenyl)methanone can be achieved through a multi-step process involving the formation of a phenyl ester followed by a Fries rearrangement. This rearrangement is a key step in the synthesis of hydroxyaryl ketones.[6][7]

Experimental Protocols

Step 1: Synthesis of Phenyl 4-aminobenzoate (Precursor)

A plausible precursor for the Fries rearrangement is phenyl 4-aminobenzoate. This can be synthesized via Fischer esterification of 4-aminobenzoic acid with phenol.

Materials:

- 4-Aminobenzoic acid
- Phenol
- Concentrated sulfuric acid (catalyst)
- Methanol (solvent)
- Sodium carbonate solution (10%)
- Ice water

Procedure:

- Dissolve 4-aminobenzoic acid in methanol in a round-bottom flask.
- Add a catalytic amount of concentrated sulfuric acid to the solution.
- Add phenol to the reaction mixture.
- Reflux the mixture for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
- After completion, cool the reaction mixture and pour it into ice water.
- Neutralize the solution with a 10% sodium carbonate solution to precipitate the crude product.
- Collect the precipitate by vacuum filtration and wash with cold water.
- Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure phenyl 4-aminobenzoate.[\[8\]](#)[\[9\]](#)[\[10\]](#)

Step 2: Fries Rearrangement to (4-aminophenyl)(4-hydroxyphenyl)methanone

The Fries rearrangement of phenyl 4-aminobenzoate will yield the target molecule. The amino group may require protection (e.g., by acetylation) prior to the rearrangement to prevent side reactions with the Lewis acid catalyst. The following is a general protocol that would need to be optimized.

Materials:

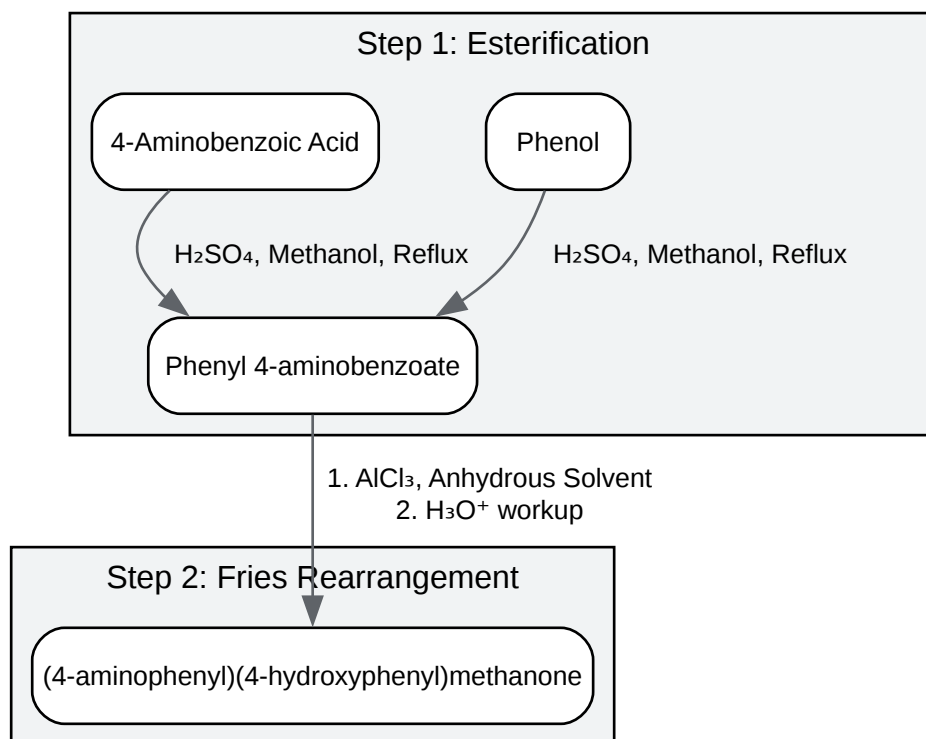
- Phenyl 4-aminobenzoate (or its N-protected derivative)
- Anhydrous aluminum chloride (Lewis acid catalyst)
- Anhydrous solvent (e.g., nitrobenzene or carbon disulfide)
- Hydrochloric acid (for workup)
- Ice

Procedure:

- In a reaction vessel equipped with a stirrer and under a dry atmosphere, dissolve phenyl 4-aminobenzoate in the anhydrous solvent.
- Cool the solution in an ice bath.
- Gradually add anhydrous aluminum chloride to the cooled solution with stirring. The amount of catalyst is crucial and often required in stoichiometric excess as it complexes with both the reactant and the product.^{[6][7]}
- After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat as required. The reaction temperature influences the ratio of ortho to para products, with lower temperatures generally favoring the para isomer.^[6]
- Monitor the reaction by TLC.
- Upon completion, carefully pour the reaction mixture onto crushed ice and acidify with hydrochloric acid to decompose the aluminum chloride complex.
- The product can then be extracted with a suitable organic solvent.

- The organic layer is washed, dried, and the solvent is removed under reduced pressure.
- The crude product is purified by column chromatography or recrystallization.

Synthesis Workflow



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Caption: Proposed synthesis workflow for (4-aminophenyl)(4-hydroxyphenyl)methanone.

Biological Activity and Mechanism of Action

Currently, there is a lack of specific studies in the public domain detailing the biological activity, mechanism of action, or any associated signaling pathways for (4-aminophenyl)(4-hydroxyphenyl)methanone. Research on benzophenone derivatives has explored their potential as novel COX-2 inhibitors for the management of chronic pain.[11] However, these studies focus on more complex, substituted methanone structures. Toxicological studies on the parent compound, benzophenone, have been conducted, but these findings are not directly transferable to its amino and hydroxy-substituted derivative.

Further research is required to elucidate the pharmacological and toxicological profile of (4-aminophenyl)(4-hydroxyphenyl)methanone.

Characterization Data

The identity and purity of synthesized (4-aminophenyl)(4-hydroxyphenyl)methanone can be confirmed using various spectroscopic techniques.

Table 2: Spectroscopic Data

Technique	Data	Source(s)
Mass Spectrometry (MS)	Spectral data available, confirming the molecular weight.	[3]
¹³ C Nuclear Magnetic Resonance (NMR)	Spectral data available for structural elucidation.	[12]
Infrared (IR) Spectroscopy	Spectral data available for functional group identification.	[12]

Safety and Handling

Detailed safety and handling information for (4-aminophenyl)(4-hydroxyphenyl)methanone is not readily available. As with any chemical compound, it should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For the related compound, (4-chlorophenyl)(4-hydroxyphenyl)-methanone, it is advised to avoid contact with skin and eyes and to use with adequate ventilation.[13] Similar precautions should be taken for the title compound.

Disclaimer: This document is intended for informational purposes for a technical audience and does not constitute medical or safety advice. All laboratory work should be conducted in accordance with established safety protocols and under the supervision of qualified personnel.

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